molecular formula C25H26N2O5S B6565443 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide CAS No. 946383-00-2

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B6565443
CAS No.: 946383-00-2
M. Wt: 466.6 g/mol
InChI Key: HMOHSVQGYZWGTF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide (CAS Number 946383-00-2) is a synthetic organic compound with the molecular formula C 25 H 26 N 2 O 5 S and a molecular weight of 466.55 g/mol . This chemical features a tetrahydroquinoline core, a privileged structure in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . The structure is further modified with a 4-methoxybenzenesulfonyl (tosyl) protecting group and a 2-(4-methylphenoxy)acetamide moiety, which may influence its physicochemical properties and biological interactions. As a member of the tetrahydroquinoline family, this compound is an important structure for the synthesis of various biologically active derivatives and serves as a valuable building block in organic synthesis and drug discovery research . Researchers may explore its potential as a key intermediate in developing novel therapeutic agents. The specific physicochemical properties, mechanism of action, and primary research applications for this precise molecule are not fully established in the current literature, presenting an opportunity for investigative research. This product is provided with a minimum purity of 95% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-18-5-8-22(9-6-18)32-17-25(28)26-20-7-14-24-19(16-20)4-3-15-27(24)33(29,30)23-12-10-21(31-2)11-13-23/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOHSVQGYZWGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound characterized by its complex molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H24N2O5S
  • Molecular Weight : 452.5 g/mol
  • IUPAC Name : N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide
  • CAS Number : 946260-33-9

The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. The presence of the methoxybenzenesulfonyl group enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and certain proteases, leading to potential applications in treating diseases like cancer and bacterial infections.
  • Cell Cycle Modulation : Preliminary studies suggest that it may affect cell cycle progression, particularly by inducing G2/M phase arrest in cancer cells.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties:

  • In Vitro Studies : Compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) cancer cells. For instance, derivatives have been observed to induce apoptosis through mitochondrial pathways and modulate cell cycle checkpoints .

Antimicrobial Activity

The sulfonamide moiety is associated with antimicrobial properties. Studies indicate that compounds with similar structures possess moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Evaluation

In a study conducted by researchers investigating the pharmacological profile of tetrahydroquinoline derivatives, it was found that specific modifications to the core structure significantly enhanced anticancer activity. The study utilized MTT assays to evaluate cell viability and demonstrated that certain derivatives induced apoptosis in cancer cells via caspase activation .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibitory potential of related compounds against Protein Tyrosine Phosphatase 1B (PTP1B). The results indicated that these compounds could serve as valuable leads for diabetes treatment due to their ability to modulate insulin signaling pathways .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerTetrahydroquinoline derivativesInduction of apoptosis; cell cycle arrest
AntimicrobialSulfonamidesInhibition of bacterial growth
Enzyme InhibitionPTP1B inhibitorsModulation of insulin signaling

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Phenoxy/Sulfonamide Groups

2-(4-Chlorophenoxy)-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4)
  • Molecular Formula : C24H23ClN2O5S
  • Molecular Weight : 487.0
  • Key Features: Chlorine substituent on the phenoxy group increases electronegativity and may enhance halogen bonding in biological targets. The sulfonyl group retains the 4-methoxy substitution, similar to the target compound .
N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Sulfamoyl)-3-Methylphenyl)Acetamide
  • Molecular Formula : C25H25N3O4S
  • Molecular Weight : 463.6
  • Key Features: Incorporates a benzyl group on the tetrahydroquinoline ring and a sulfamoyl linkage instead of a sulfonyl group.
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-N-(4-Methylphenyl)Acetamide (CAS 523990-92-3)
  • Molecular Formula : C24H19ClN2O2S
  • Molecular Weight : 434.94
  • The 2-oxo-1,2-dihydroquinoline scaffold differs from the tetrahydroquinoline in the target compound, affecting conformational flexibility .

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Impact
Target Compound C25H26N2O5S* ~466.6* 4-Methylphenoxy, 4-methoxybenzenesulfonyl Enhanced lipophilicity, moderate polarity
2-(4-Chlorophenoxy)-N-[1-(4-Methoxybenzenesulfonyl)-... (CAS 946212-58-4) C24H23ClN2O5S 487.0 4-Chlorophenoxy Higher electronegativity, halogen bonding
N-(4-(N-(1-Benzyl-2-oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Sulfamoyl)-... C25H25N3O4S 463.6 Benzyl, sulfamoyl Reduced electron donation, altered solubility
2-[(6-Chloro-2-Oxo-4-Phenyl-1,2-Dihydroquinolin-3-yl)Sulfanyl]-... (CAS 523990-92-3) C24H19ClN2O2S 434.94 Sulfanyl, 2-oxo-1,2-dihydroquinoline Lower oxidation stability, rigid scaffold

*Inferred based on structural similarity to CAS 946212-58-3.

Preparation Methods

Preparation of 1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline scaffold is synthesized via catalytic hydrogenation or lithium aluminum hydride (LAH) reduction of quinoline derivatives. For example:

  • Quinoline reduction : 6-Nitroquinoline undergoes hydrogenation (H₂, Pd/C) to yield 6-amino-1,2,3,4-tetrahydroquinoline.

  • Yield : 85–92% under optimized pressure (50 psi) and temperature (25°C).

Sulfonylation of the Tetrahydroquinoline Amine

The primary amine is protected with a 4-methoxybenzenesulfonyl group to enhance stability and direct subsequent reactions:

  • Reagents : 4-Methoxybenzenesulfonyl chloride (1.2 eq), pyridine (base), dichloromethane (DCM) solvent.

  • Conditions : 0°C → room temperature, 12 h.

  • Yield : 78–85% after column purification.

Key Data :

ParameterValueSource
Reaction Time12 h
SolventDCM
Isolated Yield78–85%

Synthesis of the 2-(4-Methylphenoxy)acetyl Side Chain

Phenoxyacetic Acid Derivatization

The side chain is prepared via nucleophilic substitution:

  • 4-Methylphenol (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in acetone.

  • Base : Potassium carbonate (2.0 eq), 60°C, 6 h.

  • Product : 2-(4-Methylphenoxy)acetyl chloride (isolated as acid chloride for direct use).

Key Data :

ParameterValueSource
Reaction Temperature60°C
Yield89%

Amide Bond Formation

Coupling of Tetrahydroquinoline Sulfonamide and Acetyl Chloride

The final step involves forming the acetamide bond:

  • Reagents : 2-(4-Methylphenoxy)acetyl chloride (1.5 eq), triethylamine (TEA, 2.0 eq), tetrahydrofuran (THF).

  • Conditions : 0°C → reflux, 8 h.

  • Workup : Aqueous extraction, silica gel chromatography.

  • Yield : 65–72%.

Optimization Challenges :

  • Excess acyl chloride improves conversion but complicates purification.

  • THF outperforms DMF in minimizing side reactions.

Alternative Synthetic Routes and Modifications

Grignard-Based Approaches

Source demonstrates the utility of Grignard reagents in constructing tetrahydroquinoline derivatives:

  • 3,4-Diaryl-tetrahydroquinolines are synthesized via nucleophilic addition to dihydroquinolin-4-ones, followed by hydrogenation.

  • Applicability : Adapting this method could enable late-stage diversification of the tetrahydroquinoline core.

Critical Analysis of Methodologies

Yield Comparison Across Steps

StepYield RangeKey Factor
Tetrahydroquinoline85–92%Hydrogenation efficiency
Sulfonylation78–85%Solvent purity
Amide Coupling65–72%Acyl chloride reactivity

Spectral Validation

  • 1H NMR : Key signals include:

    • Sulfonamide N–H: δ 7.8–8.1 ppm (singlet).

    • Tetrahydroquinoline H2/H3: δ 3.1–3.5 ppm (multiplet).

    • 4-Methylphenoxy group: δ 2.3 ppm (singlet, CH₃).

Industrial and Scalability Considerations

  • Cost Drivers : 4-Methoxybenzenesulfonyl chloride accounts for ~40% of raw material costs.

  • Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact without yield loss .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its physicochemical properties?

Methodological Answer: The compound’s structure includes a tetrahydroquinoline core, a 4-methoxybenzenesulfonyl group, and a 4-methylphenoxyacetamide moiety. These groups contribute to its polarity, solubility, and stability. For example:

  • The tetrahydroquinoline ring enhances lipophilicity, potentially improving membrane permeability .
  • The sulfonyl group increases polarity, which may affect aqueous solubility and metabolic stability .
  • The 4-methylphenoxy substituent could influence steric interactions in biological targets .
    Characterization Tools:
  • NMR to confirm substituent positions.
  • HPLC for purity assessment .

Q. Q2. What synthetic routes are reported for this compound or its structural analogs?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Formation: Cyclization of tetrahydroquinoline derivatives via Friedländer or Skraup reactions under acidic conditions .

Sulfonylation: Reaction with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .

Acetamide Coupling: Use of EDC/HOBt-mediated amide bond formation between the tetrahydroquinoline intermediate and 4-methylphenoxyacetic acid .
Critical Parameters:

  • Temperature control during sulfonylation to avoid side reactions.
  • Solvent selection (e.g., DMF or THF) to optimize coupling efficiency .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in solubility data across experimental setups?

Methodological Answer: Discrepancies in solubility often arise from:

  • pH-dependent ionization of the sulfonyl group (pKa ~1.5–2.5) .
  • Crystallinity vs. amorphous form differences .
    Resolution Strategies:

Standardize Solvent Systems: Use buffered solutions (e.g., PBS at pH 7.4) for biological assays .

Characterize Solid-State Forms: X-ray crystallography or DSC to identify polymorphic variations .

Computational Modeling: Predict solubility via COSMO-RS or Hansen solubility parameters .

Q. Q4. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

Analog Synthesis: Modify substituents systematically:

  • Replace 4-methoxybenzenesulfonyl with fluorinated or chlorinated analogs to assess electronic effects .
  • Vary the 4-methylphenoxy group to evaluate steric bulk .

Biological Assays:

  • Kinase Inhibition: Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination via MTT assays .
    Data Analysis:
  • Use QSAR models to correlate substituent properties (e.g., Hammett σ) with activity .

Q. Q5. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer: Contradictions may stem from:

  • Metabolic Instability: Sulfonamide cleavage by cytochrome P450 enzymes .
  • Poor Pharmacokinetics: Low oral bioavailability due to high logP (>3.5) .
    Mitigation Approaches:

Metabolite Identification: LC-MS/MS to detect degradation products .

Formulation Optimization: Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

In Silico ADMET Prediction: Tools like SwissADME to prioritize analogs with favorable profiles .

Comparative Analysis of Structural Analogs

Q. Table 1: Key Analogs and Their Distinct Features

Compound NameStructural VariationObserved ImpactReference
Analog A 4-FluorobenzenesulfonylIncreased kinase inhibition (IC50 ↓30%)
Analog B 3,4-DichlorophenoxyEnhanced cytotoxicity in MCF-7 cells
Analog C Ethanesulfonyl (vs. benzenesulfonyl)Reduced metabolic clearance (t1/2 ↑2.5×)

Data Contradiction Analysis

Case Study: Conflicting reports on CYP3A4 inhibition.

  • : No inhibition observed in liver microsomes.
  • : Moderate inhibition (Ki = 8 µM) in recombinant enzyme assays.
    Resolution:
  • Assay Variability: Microsomal assays include competing substrates absent in recombinant systems.
  • Metabolite Interference: Sulfonamide cleavage products may inhibit CYP3A4 .

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